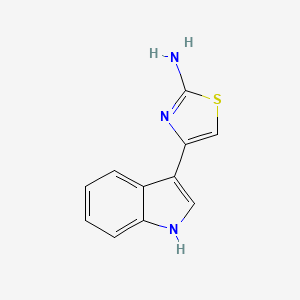

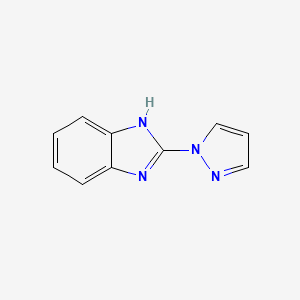

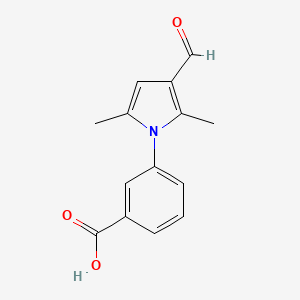

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Übersicht

Beschreibung

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Benzodiazole is another heterocyclic compound with a fused benzene and diazole structure. The combination of these two structures in 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole suggests a compound with potential biological activity and interesting chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of a novel pyrazole derivative was reported through a 3+2 annulation method, where a Knoevenagel approach was used to prepare the intermediate, which then underwent cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized using various multi-component reactions, such as the one-pot, four-component condensation reaction , or by coupling reactions between aminopyrazoles and aryl diazonium chlorides . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . The crystal packing is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . For instance, the X-ray structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating the flexibility of the pyrazole ring system . These structural analyses provide insights into the conformational preferences and stability of pyrazole derivatives, which are essential for understanding the properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, they can undergo cyclo-condensation reactions to form complex heterocyclic systems , or they can be used as building blocks for the synthesis of compounds with antimicrobial activities . The presence of reactive sites on the pyrazole ring allows for further functionalization and the formation of novel compounds with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the pyrazole ring contributes to their basicity and potential for forming hydrogen bonds . The spectroscopic properties, such as UV-Vis absorption and fluorescence, can be affected by the nature of the substituents and solvent polarity . Additionally, thermal analysis methods like TG/DTA can summarize the behavior of these compounds against temperature, providing information on their stability and decomposition patterns . These properties are crucial for the development of pyrazole derivatives in various applications, including as ligands in coordination chemistry or as active pharmaceutical ingredients.

Wissenschaftliche Forschungsanwendungen

1. Application in Organometallic Chemistry

- Summary : The compound is used in the synthesis of NNN pincer palladium (II) complexes, which are important in organometallic chemistry .

- Methods : The ligands are prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yields the NNN pincer Pd (II) complexes .

- Results : The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes. Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

2. Application in Organic Chemistry

- Summary : The compound is used in Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization .

- Methods : The compound is reacted with internal alkynes in a Rhodium (III)-catalyzed process .

- Results : This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

3. Application in Anti-Microbial Research

- Summary : Halogenated derivatives of the compound were constructed and screened for anti-microbial potential .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The anti-microbial screening results show that inhibition zones were observed, indicating the compound’s potential anti-microbial activity .

4. Application in Eco-Friendly Methodologies

- Summary : The compound is used in the development of eco-friendly methodologies for the preparation of pyrazoles .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The development of these methodologies has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

5. Application in Ligand-Free Systems

- Summary : The compound is used in the development of ligand-free systems .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The development of these systems has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

6. Application in Ultrasound and Microwave-Assisted Reactions

- Summary : The compound is used in ultrasound and microwave-assisted reactions .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of these reactions has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

7. Application in Spin-Crossover Studies

- Summary : The compound is used in the study of spin-crossover (SCO) active iron(II) complexes .

- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .

- Results : Density functional theory (DFT) studies revealed stretching-induced spin-state switching in a molecular junction composed of the complex and gold electrodes .

8. Application in Switchable Single-Molecule Junctions

- Summary : The compound is used in the development of switchable single-molecule junctions .

- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .

- Results : Single-molecule conductance traces revealed the unfavorable orientation of the complexes in the junctions to demonstrate the spin-state dependence of the conductance .

9. Application in Bi-stable Spin-Crossover

Safety And Hazards

The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKRHMVAGXMKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348644 | |

| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |

CAS RN |

6488-88-6 | |

| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)